molecular formula C6H2F5O4P B13828992 Pentafluorophenylphosphate

Pentafluorophenylphosphate

Cat. No.: B13828992
M. Wt: 264.04 g/mol
InChI Key: CDJCWEPKSBUOBR-UHFFFAOYSA-N
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Description

Pentafluorophenylphosphate is a chemical compound characterized by the presence of a pentafluorophenyl group attached to a phosphate moiety. This compound is known for its unique chemical properties, which make it valuable in various scientific and industrial applications. The pentafluorophenyl group is highly electronegative, which imparts distinct reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

Pentafluorophenylphosphate can be synthesized through several methods. One common approach involves the reaction of pentafluorophenol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using automated reactors. The process may include steps such as purification through distillation or recrystallization to ensure the final product’s purity. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is common to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

Pentafluorophenylphosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Solvents: Organic solvents such as dichloromethane, tetrahydrofuran, and acetonitrile are frequently used.

    Catalysts: In some reactions, catalysts such as palladium or platinum may be employed to enhance reaction rates.

Major Products Formed

The major products formed from reactions involving this compound include amides, esters, and phosphoric acid derivatives. These products are often used as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of pentafluorophenylphosphate involves its ability to act as an electrophile, reacting with nucleophiles to form stable covalent bonds. The pentafluorophenyl group enhances the compound’s reactivity by stabilizing the transition state during the reaction. This property makes it particularly useful in forming amide bonds and other covalent linkages in synthetic and biological applications .

Comparison with Similar Compounds

Pentafluorophenylphosphate can be compared to other similar compounds, such as:

This compound stands out due to its unique combination of high reactivity and stability, making it a valuable tool in various scientific and industrial applications.

Properties

Molecular Formula

C6H2F5O4P

Molecular Weight

264.04 g/mol

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) dihydrogen phosphate

InChI

InChI=1S/C6H2F5O4P/c7-1-2(8)4(10)6(5(11)3(1)9)15-16(12,13)14/h(H2,12,13,14)

InChI Key

CDJCWEPKSBUOBR-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)OP(=O)(O)O

Origin of Product

United States

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